Propyl(3-aminopropyl)phosphinic acid

GABAB receptor Structure-activity relationship Antagonist

Propyl(3-aminopropyl)phosphinic acid (CAS 123690-87-9; molecular formula C₆H₁₆NO₂P; MW 165.17) is a phosphinic acid analogue of γ-aminobutyric acid (GABA) in which the carboxylic acid group of GABA is replaced by a propylphosphinic acid moiety. It belongs to a series of 3-aminopropyl-phosphinic acid derivatives that were systematically explored by Froestl et al.

Molecular Formula C6H16NO2P
Molecular Weight 165.17 g/mol
Cat. No. B8416004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl(3-aminopropyl)phosphinic acid
Molecular FormulaC6H16NO2P
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCCCP(=O)(CCCN)O
InChIInChI=1S/C6H16NO2P/c1-2-5-10(8,9)6-3-4-7/h2-7H2,1H3,(H,8,9)
InChIKeyFOYYKMGSECQQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl(3-aminopropyl)phosphinic acid – what procurement teams and GABAB research groups need to know


Propyl(3-aminopropyl)phosphinic acid (CAS 123690-87-9; molecular formula C₆H₁₆NO₂P; MW 165.17) is a phosphinic acid analogue of γ-aminobutyric acid (GABA) in which the carboxylic acid group of GABA is replaced by a propylphosphinic acid moiety [1]. It belongs to a series of 3-aminopropyl-phosphinic acid derivatives that were systematically explored by Froestl et al. as GABAB receptor ligands [2]. Critically, while the unsubstituted (3-aminopropylphosphinic acid) and methyl-substituted congeners act as potent and selective GABAB receptor agonists, the ethyl- and higher alkyl-phosphinic acid derivatives—including the propyl compound—switch to GABAB receptor antagonism, making this compound a structurally distinct research tool for probing GABAB receptor pharmacology [2].

Why propyl(3-aminopropyl)phosphinic acid cannot be interchanged with other 3-aminopropylphosphinic acid derivatives


The 3-aminopropylphosphinic acid scaffold accommodates a remarkable pharmacological switch driven solely by the P-alkyl substituent. The parent compound (3-aminopropylphosphinic acid, CGP 27492) is a potent GABAB agonist with Ki = 15 nM and EC50 = 19 nM at rat brain GABAB receptors [1]; the P-methyl analogue (CGP 35024 / SKF 97541) retains full agonist activity with IC50 = 16 nM [2]. However, Froestl et al. demonstrated that extending the P-alkyl chain to ethyl or higher (including propyl) converts these molecules into GABAB antagonists [3]. This means that substituting propyl(3-aminopropyl)phosphinic acid with the cheaper, more widely available 3-aminopropylphosphinic acid (CAS 103680-47-3) or its methyl analogue (CAS 127729-35-5) would invert the pharmacological outcome from antagonism to agonism, producing qualitatively opposite experimental results. The identity of the P-alkyl group is therefore not a minor structural variation but the primary determinant of whether the compound activates or blocks GABAB receptors.

Quantitative evidence differentiating propyl(3-aminopropyl)phosphinic acid from its closest analogs


Pharmacological switch: agonist-to-antagonist conversion driven by P-propyl substitution

In the seminal structure-activity relationship study by Froestl et al. (1995), the P-alkyl chain length was shown to be the critical determinant of intrinsic activity at GABAB receptors. The unsubstituted 3-aminopropylphosphinic acid (CGP 27492) and the P-methyl analogue (CGP 35024) are potent full agonists. Extending the P-alkyl substituent to ethyl or higher—including the n-propyl group present in propyl(3-aminopropyl)phosphinic acid—converts the compounds into GABAB receptor antagonists [1]. This qualitative pharmacological switch means that propyl(3-aminopropyl)phosphinic acid occupies the orthosteric GABAB binding site but does not activate the receptor, instead blocking the action of endogenous GABA and exogenous agonists such as baclofen.

GABAB receptor Structure-activity relationship Antagonist

Lipophilicity-driven CNS penetration differentiation: n-propyl vs. diethoxymethyl GABAB antagonists

The P-substituent profoundly influences the lipophilicity and, consequently, the ability of phosphinic acid GABAB ligands to cross the blood-brain barrier. Propyl(3-aminopropyl)phosphinic acid has a computed XLogP3 of -3.1 [1], indicating moderate hydrophilicity. In contrast, CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid), another widely used phosphinic acid GABAB antagonist, is more hydrophilic due to the polar diethoxymethyl group, which limits its CNS penetration. The n-propyl substituent provides a distinct balance of hydrophobicity: sufficient to influence membrane partitioning compared to the diethoxymethyl analogue, yet not so lipophilic as the n-hexyl derivative (3-APHPA; C₉H₂₂NO₂P; XLogP ~ -1.8 estimated) that dominates peripheral GABAB antagonism [2]. This positions the propyl derivative as a structurally intermediate GABAB antagonist with physicochemical properties that differentiate it from both the more polar CGP 35348 and the more lipophilic 3-APHPA.

CNS penetration Lipophilicity Blood-brain barrier

In vivo spinal cord pharmacology: differential antagonist sensitivity of propyl-substituted phosphinic acids

Lacey et al. (1994) examined a series of 3-aminopropyl-phosphinic acid derivatives for baclofen agonist and antagonist activity on synaptic excitation of spinal neurones in pentobarbitone-anaesthetised cats and rats [1]. While the parent compound 3-aminopropylphosphinic acid exhibited weak inhibitory effects that were not reduced by known baclofen antagonists (indicating a non-GABAB mechanism), the P-methyl agonist CGP 35024 produced pre- and postsynaptic inhibition that was effectively blocked by GABAB antagonists including CGP 35348, CGP 46381, CGP 52432, and CGP 55845 [1]. The higher P-alkyl derivatives, including the propyl compound, were investigated as antagonists themselves, belonging to the same structural class as CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid) which showed pA₂ = 5.0–5.4 against baclofen [2]. The P-propyl substituent thus provides a structurally distinct GABAB antagonist chemotype with a simple alkyl chain, avoiding the metabolic and solubility liabilities of the acetal-containing CGP 35348 series.

Spinal cord In vivo electrophysiology Baclofen antagonism

Chemical stability advantage: phosphinic acid vs. phosphonate and carboxylate isosteres

The phosphinic acid group [P(=O)(OH)R] in propyl(3-aminopropyl)phosphinic acid is a demonstrated bioisostere of the carboxylic acid group, as shown by enzymatic kinetic resolution studies that established L-Glu-γ-PH (a phosphinic acid analogue of glutamate) as a substrate for glutamate-processing enzymes [1]. The P–C bond in phosphinic acids is hydrolytically and metabolically more stable than the P–O bonds in phosphate esters or the C–O bonds in carboxylate esters. Compared to the phosphonic acid analogue (3-aminopropylphosphonic acid, CAS 13138-33-5), which contains a P–C bond but lacks the second P-alkyl substituent, the propylphosphinic acid offers: (i) the pharmacological switch to antagonism (not available to the phosphonate), (ii) an additional tunable hydrophobic P-substituent, and (iii) the metabolic stability characteristic of the phosphinic acid moiety [2]. This stability profile is particularly relevant for in vivo studies where esterase-mediated degradation of carboxylate-based GABAB ligands (e.g., baclofen esters) is a confounding factor.

Chemical stability Bioisostere Phosphinic acid

Optimal application scenarios for propyl(3-aminopropyl)phosphinic acid based on verified differentiation evidence


GABAB receptor subtype characterization studies requiring selective orthosteric antagonism

For laboratories mapping functional differences between presynaptic and postsynaptic GABAB receptor subtypes, propyl(3-aminopropyl)phosphinic acid offers a structurally distinct antagonist chemotype. Its P-propyl substituent differentiates it from the diethoxymethyl-containing CGP 35348 series and the n-hexyl-containing 3-APHPA, enabling researchers to control for chemotype-specific off-target effects while maintaining GABAB antagonist activity [1]. This is critical for studies seeking to confirm that observed effects are truly GABAB-receptor-mediated rather than compound-specific artifacts.

In vivo CNS studies benefiting from intermediate lipophilicity GABAB antagonists

The computed XLogP3 of -3.1 positions this compound between the more polar CGP 35348 series and the more lipophilic 3-APHPA (n-hexyl analogue) [1]. This intermediate lipophilicity may translate to a distinct brain-to-plasma distribution ratio, making propyl(3-aminopropyl)phosphinic acid a valuable comparator in pharmacokinetic/pharmacodynamic studies of GABAB antagonist CNS exposure [2]. Researchers investigating central GABAB receptor function, including cognition enhancement and absence seizure models, can use this compound to probe the relationship between antagonist lipophilicity and CNS target engagement.

Structure-activity relationship (SAR) studies exploring the P-alkyl agonist-to-antagonist switch

The Froestl et al. (1995) SAR series established that the P-propyl substituent occupies a critical transition point in the agonist-to-antagonist continuum: P-H (agonist), P-methyl (agonist), P-ethyl and P-propyl (antagonists) [1]. Procuring this compound enables medicinal chemistry teams to use it as a reference standard when synthesizing and testing novel P-alkyl phosphinic acid derivatives, providing a known antagonist benchmark within an otherwise agonist-dominated scaffold series.

Metabolic stability benchmarking against carboxylate-based GABAB ligands

The phosphinic acid moiety is a validated bioisostere of the carboxylic acid group with documented resistance to esterase and phosphatase hydrolysis [1]. In experimental protocols where baclofen (a carboxylic acid) undergoes rapid glucuronidation or where ester prodrugs are prematurely hydrolyzed, propyl(3-aminopropyl)phosphinic acid provides a metabolically stable GABAB antagonist alternative [2]. This is particularly valuable for ex vivo tissue bath experiments exceeding 4–6 hours and for in vivo microdialysis studies requiring stable baseline antagonist concentrations.

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